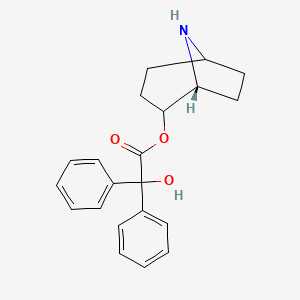
(+)-2-alpha-Nortropan-2-ol, diphenylglycolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-2-alpha-Nortropan-2-ol, diphenylglycolate is a chemical compound belonging to the class of tropane alkaloids It is known for its significant pharmacological properties, particularly its anticholinergic activity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tropanyl benzylate typically involves the esterification of tropine with benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of tropanyl benzylate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions: (+)-2-alpha-Nortropan-2-ol, diphenylglycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products:
Oxidation: Oxidized derivatives of tropanyl benzylate.
Reduction: Reduced forms of the compound.
Substitution: Various substituted benzylate derivatives.
科学的研究の応用
(+)-2-alpha-Nortropan-2-ol, diphenylglycolate has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its effects on biological systems, particularly its interaction with muscarinic acetylcholine receptors.
Medicine: Explored for its potential therapeutic applications in treating conditions like Parkinson’s disease and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用機序
(+)-2-alpha-Nortropan-2-ol, diphenylglycolate exerts its effects primarily through its interaction with muscarinic acetylcholine receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors. This inhibition leads to a decrease in cholinergic activity, which is beneficial in conditions characterized by excessive cholinergic activity, such as Parkinson’s disease. The compound’s molecular targets include the M1, M2, and M3 subtypes of muscarinic receptors, and it influences various signaling pathways associated with these receptors.
類似化合物との比較
Atropine: Another tropane alkaloid with anticholinergic properties.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Benztropine: Used in the management of Parkinson’s disease and drug-induced extrapyramidal symptoms.
Comparison: (+)-2-alpha-Nortropan-2-ol, diphenylglycolate is unique in its specific binding affinity and selectivity for muscarinic receptors compared to other similar compounds. While atropine and scopolamine also exhibit anticholinergic activity, tropanyl benzylate’s distinct chemical structure allows for different pharmacokinetic and pharmacodynamic profiles. Benztropine, on the other hand, shares a closer resemblance in terms of therapeutic applications but differs in its molecular interactions and receptor binding characteristics.
特性
CAS番号 |
64471-34-7 |
|---|---|
分子式 |
C21H23NO3 |
分子量 |
337.4 g/mol |
IUPAC名 |
[(1R)-8-azabicyclo[3.2.1]octan-2-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H23NO3/c23-20(25-19-14-12-17-11-13-18(19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,22,24H,11-14H2/t17?,18-,19?/m1/s1 |
InChIキー |
NZWSUYGDDPHLDZ-JLAWEPINSA-N |
SMILES |
C1CC2C(CCC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
異性体SMILES |
C1CC2CCC([C@@H]1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
正規SMILES |
C1CC2C(CCC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
同義語 |
tropanyl benzylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















